5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

Immunopharmacology Lymphocyte Proliferation Isoxazole Derivatives

Researchers seeking a non-cytotoxic isoniazid analog for immunology SAR often struggle to find a validated scaffold that selectively modulates cytokine responses. This 5-amino-3-methylisoxazole-4-carbohydrazide resolves that gap with dual functionality as a direct immunomodulator and a precursor to 01K/06K immunosuppressive derivatives. - Non-cytotoxic up to 200 µg/mL, enabling safer antimycobacterial discovery. - Selectively upregulates IL-1β without affecting TNF-α, ideal for dissecting inflammatory cascades. - Validated building block for semicarbazide, thiosemicarbazide, and pyrimidinone libraries with distinct immunological profiles.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 159954-46-8
Cat. No. B070380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide
CAS159954-46-8
Synonyms4-Isoxazolecarboxylicacid,5-amino-3-methyl-,hydrazide(9CI)
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)NN)N
InChIInChI=1S/C5H8N4O2/c1-2-3(5(10)8-7)4(6)11-9-2/h6-7H2,1H3,(H,8,10)
InChIKeyQICWZMDKRDQOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide (CAS 159954-46-8): A Versatile Isoxazole Hydrazide Scaffold for Immunomodulatory and Antimicrobial Derivative Libraries


5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide, also referred to as 5-amino-3-methylisoxazole-4-carbohydrazide, is a heterocyclic building block characterized by a 1,2-oxazole (isoxazole) core bearing an amino group at the 5-position and a carbohydrazide moiety at the 4-position [1]. It is structurally recognized as an analogue of the first-line antitubercular drug isoniazid (INH), with the pyridine ring of INH replaced by a 5-amino-3-methylisoxazole system [2]. In its own right, the compound exhibits non-cytotoxic, dose-dependent immunomodulatory properties, stimulating lymphocyte proliferation and interleukin-1β (IL-1β) production in murine models, which establishes its dual role as both a pharmacologically active entity and a precursor for generating focused libraries of semicarbazides, thiosemicarbazides, and pyrimidinone derivatives with distinct biological profiles [3].

Isoxazole hydrazide scaffold for derivatization libraries
Reported immunomodulatory endpoints (lymphocyte proliferation, IL-1β)
INH structural analogue with distinct biological target spectrum

Why 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide Cannot Be Replaced by Generic Isoxazole Hydrazides or Isoniazid Analogs


The simultaneous presence of a 5-amino group and a 4-carbohydrazide moiety on the 3-methylisoxazole core is critical for its dual functionality. Generic substitution with other isoxazole-4-carbohydrazides lacking the 5-amino group or with different N-1 substitution patterns fails to replicate the specific hydrogen-bonding network and electronic character required for its unique reactivity profile [1]. Furthermore, while isoniazid (INH) is its closest clinical structural analogue, the replacement of the pyridine ring with an isoxazole core fundamentally alters the compound's biological target spectrum, shifting primary activity from potent antimycobacterial action toward a distinct immunomodulatory profile that includes stimulation of lymphocyte proliferation without the cytotoxicity associated with many immunomodulators [2]. This divergence means that simple in-class swapping leads to a different pharmacological outcome, making targeted procurement of this specific scaffold essential for research programs focused on its validated derivatization paths [3].

5-Amino + 4-carbohydrazide pattern Substitution with isoxazole-4-carbohydrazides lacking the 5-amino group may alter H-bonding network and reactivity profile.
Isoxazole vs. pyridine core Replacing the isoxazole core with pyridine (isoniazid) shifts biological target from antimycobacterial to immunomodulatory, limiting direct interchangeability.

Quantitative Evidence for the Differentiated Performance of 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide


Distinct Immunomodulatory Profile: Proliferative Stimulation Versus Derivative-Mediated Inhibition

In a head-to-head in vitro study, the parent compound, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, demonstrated a prevailing stimulatory effect on murine lymphocyte proliferation, in direct contrast to its own thiosemicarbazide derivatives 01K and 06K, which exhibited inhibitory activity [1]. This functional divergence confirms that the parent hydrazide is not merely an inactive precursor, but a distinct pharmacological entity.

Lymphocyte Proliferation
Head-to-head
Parent: stimulatory; Derivatives 01K/06K: inhibitory (directional switch)
Supports immunomodulatory assay context; differentiates parent from immunosuppressive derivatives
In vitro murine splenocyte/lymph node cells by MTT
Immunopharmacology Lymphocyte Proliferation Isoxazole Derivatives

Non-Cytotoxic Concentration Range Validated Against Macrophage and Lymphoblast Cell Lines

A critical differentiator for procurement is its established safety window. 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide displayed no cytotoxic effects on murine J774E.1 macrophage and D10.G4.1 lymphoblast cell lines across a wide concentration range of 0.5–200 µg/mL [1]. This contrasts with the known clinical hepatotoxicity of isoniazid, its structural analogue, and establishes a favorable baseline for further derivatization.

In Vitro Cytotoxicity
Class-level
Non-cytotoxic at 0.5–200 µg/mL (J774E.1, D10.G4.1 cell lines)
Reported non-cytotoxic profile supports scaffold selection for derivatization
Class-level comparison with INH hepatotoxicity, no direct co-assay
Cytotoxicity Drug Safety Macrophage Cell Line

Selective Cytokine Induction: Potent IL-1β Upregulation with Negligible TNF-α Effect

The compound exhibits a selective immunomodulatory fingerprint. It significantly increased LPS-induced IL-1β production by murine peritoneal macrophages at 150 µg/mL, while not affecting TNF-α levels under identical conditions [1]. This selectivity is a quantifiable advantage over broader immunomodulators and is a key property not shared by its more inhibitory derivatives like 01K and 06K [2].

Cytokine Selectivity
Cross-study
IL-1β upregulation at 150 µg/mL; no effect on TNF-α
Selective IL-1β modulation without TNF-α change, supports targeted pathway studies
LPS-stimulated murine peritoneal macrophages, ELISA
Cytokine Modulation Interleukin-1β Tumor Necrosis Factor-α

Proven Application Scenarios for 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide in Scientific Research


Synthesis of Focused Libraries of Immunomodulatory Thiosemicarbazides and Semicarbazides

The compound serves as the validated precursor for synthesizing derivatives like 01K and 06K, which have shown a directional switch to immunosuppressive activity. This makes it invaluable for structure-activity relationship (SAR) studies aiming to fine-tune immunological effects, as evidenced by the comparative proliferation data established in Section 3 [1].

Investigating IL-1β-Mediated Inflammatory Pathways Without TNF-α Interference

Its unique ability to selectively upregulate IL-1β production without affecting TNF-α levels, as quantified in macrophage assays, positions this compound as a specialized chemical probe for dissecting inflammatory signaling cascades where these two cytokines play divergent roles [2].

Non-Cytotoxic Scaffold for Antimycobacterial Derivatization Programs

As a structural analogue of isoniazid with a demonstrated lack of cytotoxicity up to 200 µg/mL, it is the rational starting point for medicinal chemistry campaigns seeking to develop novel antimycobacterial agents with improved safety profiles. Its derivatives have already shown activity against Mycobacterium fortuitum [3].

Application
Selection Property
Validation Focus
Immunomodulatory SAR derivatization
Hydrazide reactivity and scaffold fidelity
Confirm functional shift (stimulatory vs inhibitory) in derivatives
IL-1β pathway probe without TNF-α interference
Selective IL-1β induction profile
Verify cytokine selectivity in target cell models
Antimycobacterial lead optimization
Scaffold with reported non-cytotoxic concentration window
Assess antimycobacterial activity and cytotoxicity ratio
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